3-(Chloromethyl)-4-methylpyridazine hydrochloride chemical properties
3-(Chloromethyl)-4-methylpyridazine hydrochloride chemical properties
3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) has emerged as a highly versatile, privileged scaffold[1][2]. By combining the favorable physicochemical properties of the 1,2-diazine ring with a highly reactive electrophilic handle and a sterically directing methyl group, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other targeted therapeutics[2][3].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing researchers with the causal logic behind its chemical behavior, self-validating synthetic protocols, and its mechanistic role in biological pathways.
Part 1: Physicochemical Profiling & Structural Rationale
To effectively utilize this building block, one must first understand its quantitative properties and the architectural rationale behind its design.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
|---|---|---|
| Chemical Name | 3-(Chloromethyl)-4-methylpyridazine hydrochloride | Active electrophilic reagent for pharmacophore assembly. |
| CAS Registry Number | 1956370-79-8 | Unique identifier for the specific hydrochloride salt[1][4]. |
| Molecular Formula | C₆H₈Cl₂N₂ (C₆H₇ClN₂ · HCl) | Indicates the 1:1 stoichiometric ratio of base to acid[5][6]. |
| Molecular Weight | 179.04 g/mol | Low molecular weight ensures high atom economy in synthesis[6]. |
| Monoisotopic Mass (Free Base) | 142.02977 Da | Critical for LC-MS reaction monitoring and adduct identification[5]. |
| Structural Class | Organic Heterocycle / Diazine | Provides key hydrogen-bond acceptors for target binding[1]. |
The Architectural Rationale
-
The Pyridazine Core: Unlike highly lipophilic phenyl rings, the 1,2-diazine (pyridazine) ring offers two adjacent nitrogen atoms. These act as potent hydrogen-bond acceptors, frequently interacting with the hinge region of kinases. Furthermore, pyridazines exhibit superior aqueous solubility and improved metabolic stability against cytochrome P450-mediated oxidation.
-
The Chloromethyl Electrophile: Positioned at C3, the chloromethyl group is a highly reactive electrophilic center primed for bimolecular nucleophilic substitution (Sₙ2). It allows for the rapid appending of diverse nucleophiles (amines, thiols, alcohols) to build complex molecular architectures[3][7].
-
The 4-Methyl Steric Director: The methyl group at the C4 position is not merely decorative. Synthetically, it provides steric hindrance that directs the trajectory of incoming nucleophiles, minimizing unwanted poly-alkylation. Pharmacologically, it acts as a conformational lock, restricting the rotational degrees of freedom of the appended side chain, thereby reducing the entropic penalty upon target binding.
-
The Hydrochloride Salt Form: The free base of chloromethyl heterocycles is notoriously unstable; the nucleophilic nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to rapid auto-quaternization and polymerization. Formulating this reagent as a hydrochloride salt protonates the pyridazine nitrogens, rendering them non-nucleophilic and vastly extending the reagent's shelf-life and stability[3].
Part 2: Self-Validating Synthetic Protocols
To ensure reproducibility, the following protocol for Sₙ2 substitution is designed as a self-validating system. Every step includes the underlying causality, allowing researchers to troubleshoot deviations in real-time.
Protocol: Sₙ2 Substitution with Primary/Secondary Amines
Objective: To synthesize an N-alkylated pharmacophore by displacing the chloride leaving group.
Reagents:
-
3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq)
-
Target Amine (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Solvent Selection & Suspension: Suspend the pyridazine hydrochloride salt (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).
-
Causality: Polar aprotic solvents like DMF solvate the cationic intermediates but leave the nucleophile largely unsolvated and highly reactive, significantly accelerating the Sₙ2 reaction rate.
-
-
Free-Base Liberation: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes.
-
Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the reactive free base of the pyridazine. The remaining 2.0 equivalents act as an acid scavenger for the HCl generated during the substitution. Without excess base, the nucleophilic amine would become protonated and rendered inert, stalling the reaction[3][7].
-
-
Nucleophilic Attack: Add the target amine (1.1 eq) slowly at 0°C. Gradually warm the reaction to room temperature, or heat to 50°C if the amine is sterically hindered.
-
Causality: The 4-methyl group provides steric hindrance adjacent to the reaction center. Starting at 0°C prevents runaway exothermic side reactions (e.g., hydrolysis from trace moisture). Warming provides the necessary activation energy to overcome the steric barrier imposed by the 4-methyl group.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material (m/z 142.03 [M+H]⁺ for the free base) via LC-MS[5].
-
Workup & Purification: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient)[7].
Fig 1. Step-by-step SN2 synthetic workflow for pharmacophore assembly.
Part 3: Mechanistic Pathway & Biological Application
Once integrated into a larger molecular framework, the pyridazine core frequently functions as a hinge-binding motif in kinase inhibitors[2]. The nitrogen atoms of the diazine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
By utilizing 3-(Chloromethyl)-4-methylpyridazine as a foundation, researchers can rapidly generate libraries of compounds that interrupt aberrant signal transduction pathways, such as those driven by Receptor Tyrosine Kinases (RTKs) in oncology or PAD4 in autoimmune disorders[8].
Fig 2. Mechanism of action for pyridazine-derived kinase inhibitors blocking signal transduction.
Handling and Storage Best Practices
To maintain the integrity of 3-(Chloromethyl)-4-methylpyridazine hydrochloride:
-
Storage: Store desiccated at 2-8°C. The hydrochloride salt is hygroscopic; exposure to moisture can lead to the hydrolysis of the chloromethyl group into a hydroxymethyl group.
-
Handling: Weigh the compound rapidly in a low-humidity environment or inside a glovebox to prevent water absorption.
Sources
- 1. 3-(Chloromethyl)-4-methylpyridazine hydrochloride - CAS号 1956370-79-8 - 摩熵化学 [molaid.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. US8344001B2 - Heterocyclic H3 antagonists - Google Patents [patents.google.com]
- 4. 3-(chloromethyl)-4-methylpyridazine hydrochloride CAS#: 1956370-79-8 [m.chemicalbook.com]
- 5. PubChemLite - 1956370-79-8 (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 6. 3-(chloromethyl)-4-methylpyridazine hydrochloride CAS#: 1956370-79-8 [m.chemicalbook.com]
- 7. WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis - Google Patents [patents.google.com]
- 8. WO2019058393A1 - Heterocyclic compounds as pad inhibitors - Google Patents [patents.google.com]
